molecular formula C9H13O2- B8739136 CID 53627471

CID 53627471

Cat. No. B8739136
M. Wt: 153.20 g/mol
InChI Key: MRIZMKJLUDDMHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04825007

Procedure details

Using 79.9 g (0.665 mole) of cumene in lieu of p-diisopropylbenzene, oxidation was carried out in the same apparatus and under the same conditions as those employed in Example 1. The reaction product obtained subsequent to its water washing and drying was an oily matter whose weight was 79.6 g. According to results of a high-performance liquid chromatographic analysis, the oily matter was found to contain 3.1 g (0.026 mole; conversion: 96.1%) of cumene and 75.3 g (0.553 mole; yield: 83.2 mole %) of dimethylphenylcarbinol. Acetophenone or cumene hydroperoxide was not formed practically.
Quantity
79.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
75.3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(C1C=CC(C(C)C)=CC=1)(C)C.[CH3:22][C:23](C)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[OH:24].[OH2:32]>>[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)(=[O:24])[CH3:22].[O-:32][OH:24].[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:5.6|

Inputs

Step One
Name
Quantity
79.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C)C
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Step Four
Name
Quantity
75.3 g
Type
reactant
Smiles
CC(O)(C1=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
to results of a high-performance liquid chromatographic analysis

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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